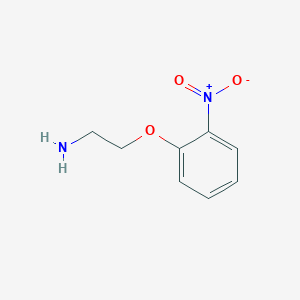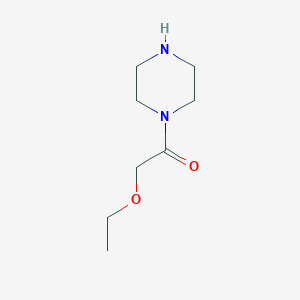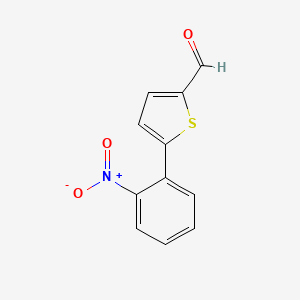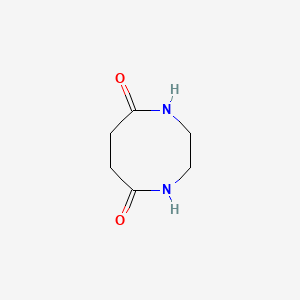
5-(4-Methoxy-phenyl)-1H-pyrazin-2-one
Overview
Description
5-(4-Methoxy-phenyl)-1H-pyrazin-2-one (MPP) is a synthesized compound that has been studied for its potential applications in scientific research. MPP is a pyrazinone derivative, which is a type of heterocyclic compound with an aromatic ring system. It is a colorless crystalline solid that is slightly soluble in water and has a molecular weight of 176.2 g/mol. MPP has been studied for its ability to act as a ligand in coordination chemistry and as a catalyst in organic reactions. Additionally, it has been investigated for its potential biochemical and physiological effects.
Scientific Research Applications
Synthesis Techniques
- Ultrasound-mediated Synthesis : A study described an efficient one-pot method for synthesizing bis-3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives using ultrasound irradiation. This method was characterized as catalyst-free, environmentally friendly, and provided rapid synthesis with excellent yields (Shabalala et al., 2020).
Electronic and Structural Properties
- Electrochromic Materials : Research into the synthesis of dibromo-bis(4-(decyloxy) phenyl) pyrido[4,3-b]pyrazine as an acceptor unit showed potential applications in NIR electrochromic devices, indicating its relevance in electronic and optical materials (Zhao et al., 2014).
- Crystal Structure Analysis : A study on pyranopyrazoles revealed insights into their crystal structure, highlighting intramolecular hydrogen bonding and π-π intermolecular interactions. This is significant for understanding the compound's structural and electronic features (Emregül & Hayvalı, 2006).
Biological and Pharmaceutical Applications
- Antimicrobial Studies : A study synthesized novel pyrazoline and isoxazoline derivatives, which exhibited significant to moderate antimicrobial activity. This indicates the potential of these compounds in developing new antimicrobial agents (Jadhav et al., 2009).
Materials Science
- Corrosion Inhibition : Pyranopyrazole derivatives have been investigated as corrosion inhibitors for steel in HCl solution. Their high inhibition efficiency and mixed-type nature make them valuable in corrosion science (Yadav et al., 2016).
properties
IUPAC Name |
5-(4-methoxyphenyl)-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-13-11(14)7-12-10/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBHALGKRHKRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506365 | |
| Record name | 5-(4-Methoxyphenyl)pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76849-79-1 | |
| Record name | 5-(4-Methoxyphenyl)pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2-trifluoro-2-oxoethoxy)ethoxy]ethoxy]acetyl fluoride](/img/structure/B1610511.png)


![2-[3-(1-Piperidinyl)propoxy]benzaldehyde](/img/structure/B1610514.png)

![6-Iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1610518.png)




![7-Chloroimidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1610530.png)